molecular formula C5H11ClN4O B1524313 5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride CAS No. 1300713-08-9

5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride

Cat. No.: B1524313
CAS No.: 1300713-08-9
M. Wt: 178.62 g/mol
InChI Key: CFKSZKLXMGBHHU-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with chloroacetic acid in the presence of a base. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow processes and advanced purification techniques are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride is used in the study of enzyme mechanisms and as a potential inhibitor for various biological targets.

Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 4-Methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares a similar structure but lacks the aminoethyl group.

  • 5-(2-Aminoethyl)-1,2,4-triazol-3-one: This compound has a different triazole ring structure.

Uniqueness: 5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride is unique due to its specific combination of functional groups and its reactivity. This makes it a valuable compound in various applications compared to its similar counterparts.

Properties

IUPAC Name

3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c1-9-4(2-3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKSZKLXMGBHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300713-08-9
Record name 3H-1,2,4-Triazol-3-one, 5-(2-aminoethyl)-2,4-dihydro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300713-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 2
5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 4
5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 5
5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 6
5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride

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